

# Application Notes and Protocols: Inhaled Lipopolysaccharide Model and AZD8154

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AZD8154   |           |
| Cat. No.:            | B10821542 | Get Quote |

These application notes provide a comprehensive overview of the use of the inhaled lipopolysaccharide (LPS) model for studying acute lung inflammation and the pharmacological effects of **AZD8154**, a potent and selective dual phosphoinositide 3-kinase (PI3K)  $\gamma\delta$  inhibitor. This document is intended for researchers, scientists, and drug development professionals working in the fields of respiratory and immunological diseases.

# Introduction

The inhaled lipopolysaccharide (LPS) model is a well-established and reproducible in vivo model used to induce acute, neutrophil-dominant lung inflammation, mimicking key aspects of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Acute Respiratory Distress Syndrome (ARDS).[1][2][3][4] LPS, a component of the outer membrane of Gram-negative bacteria, activates the innate immune system through Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines and chemokines, and the recruitment of inflammatory cells, primarily neutrophils, to the lungs.[5]

**AZD8154** is a novel, inhaled, dual PI3Ky $\delta$  inhibitor that has been investigated for its anti-inflammatory properties in respiratory diseases. The PI3K signaling pathway plays a crucial role in cell survival, proliferation, and inflammation. The y and  $\delta$  isoforms of PI3K are predominantly expressed in leukocytes and are key mediators of immune cell recruitment and activation. By inhibiting PI3Ky and PI3K $\delta$ , **AZD8154** can effectively suppress the inflammatory cascade initiated by stimuli such as LPS.



# **Mechanism of Action of AZD8154**

**AZD8154** is a potent and selective inhibitor of both PI3Kγ and PI3K $\delta$  isoforms. In the context of LPS-induced inflammation, the binding of LPS to TLR4 on immune cells triggers the activation of the PI3K/Akt signaling pathway, alongside other pro-inflammatory pathways like NF-κB and MAPK. The PI3K/Akt pathway is involved in the downstream signaling that leads to the production of inflammatory mediators and the recruitment and activation of leukocytes. **AZD8154**, by inhibiting PI3Kγ and PI3K $\delta$ , effectively dampens this signaling cascade, leading to a reduction in the inflammatory response.

**Data Presentation** 

In Vitro Potency of AZD8154

| Target | Human (IC50 nM) | Dog (IC50 nM) | Mouse (IC50 nM) |
|--------|-----------------|---------------|-----------------|
| РІЗКу  | 0.79            | 3.0           | 9.5             |
| ΡΙ3Κδ  | 0.69            | 3.4           | 2.7             |
| ΡΙ3Κα  | 61              | 30            | 15              |
| РІЗКβ  | 1400            | 301           | 2600            |

Data sourced from

AstraZeneca Open

Innovation.

# In Vivo Efficacy of AZD8154 in a Rat Inhaled LPS Model

| AZD8154 Dose (mg/kg)                                                               | Inhibition of Neutrophil Recruitment in BALF |
|------------------------------------------------------------------------------------|----------------------------------------------|
| 0.3                                                                                | 83%                                          |
| 0.1                                                                                | 51%                                          |
| 0.02                                                                               | Mild/No Inhibition                           |
| BALF: Bronchoalveolar Lavage Fluid. Data sourced from AstraZeneca Open Innovation. |                                              |



In Vivo Efficacy of Inhaled AZD8154 in a Rat Ovalbumin

Challenge Model

| AZD8154 Dose (μg/kg)                           | Effect                                                |
|------------------------------------------------|-------------------------------------------------------|
| 69 to 1180                                     | Dose-dependent inhibition of eosinophil influx        |
| 69 to 1180                                     | Inhibition of cytokine release (IL-13, IL-17)         |
| 69 to 1180                                     | Inhibition of phosphorylation of S6 ribosomal protein |
| Data sourced from AstraZeneca Open Innovation. |                                                       |

# Experimental Protocols Inhaled Lipopolysaccharide (LPS) Rat Model of Acute Lung Inflammation

This protocol describes the induction of acute lung inflammation in rats via intratracheal instillation of LPS.

#### Materials:

- Male Sprague-Dawley rats (200-250 g)
- Lipopolysaccharide (LPS) from Escherichia coli O111:B4
- Sterile, pyrogen-free saline
- Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
- Animal holding apparatus for intratracheal instillation
- Microsprayer or similar device for intratracheal administration

#### Procedure:



- Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
- LPS Preparation: Prepare a stock solution of LPS in sterile, pyrogen-free saline at a
  concentration of 1 mg/mL. On the day of the experiment, dilute the stock solution to the
  desired final concentration with sterile saline. A typical dose to induce robust inflammation is
  5 mg/kg.
- Anesthesia: Anesthetize the rats using a pre-determined and ethically approved method.
   Ensure a surgical plane of anesthesia is reached before proceeding.
- Intratracheal Instillation:
  - Place the anesthetized rat in a supine position on the holding apparatus.
  - Visualize the trachea through the oral cavity and carefully insert the microsprayer into the trachea, ensuring it does not enter the esophagus.
  - $\circ$  Administer a single bolus of the LPS solution (typically 50-100  $\mu$ L) directly into the lungs.
- Recovery: Monitor the animal until it has fully recovered from anesthesia. Place the animal in a clean cage with easy access to food and water.
- Post-LPS Monitoring: Observe the animals for signs of distress. The peak of the inflammatory response typically occurs between 6 and 24 hours post-LPS administration.

# **Administration of Inhaled AZD8154**

This protocol describes the administration of **AZD8154** via inhalation prior to LPS challenge.

#### Materials:

- AZD8154 formulated for inhalation (e.g., suspension for nebulization)
- Vehicle control (placebo)
- Nebulizer and exposure chamber suitable for rodents



#### Procedure:

- AZD8154 Preparation: Prepare the AZD8154 suspension at the desired concentrations according to the manufacturer's instructions.
- · Animal Dosing:
  - Place the rats in the exposure chamber.
  - Connect the nebulizer containing the AZD8154 suspension or vehicle to the chamber.
  - Administer the aerosolized compound for a predetermined duration (e.g., 30-60 minutes).
     This is typically performed 1-2 hours prior to the LPS challenge.
  - Control groups should receive the vehicle under the same conditions.

# Bronchoalveolar Lavage (BAL) Fluid Collection and Processing

This protocol details the collection and processing of BAL fluid to analyze inflammatory cell influx and mediator release.

#### Materials:

- Euthanasia agent (e.g., pentobarbital overdose)
- Surgical instruments (scissors, forceps)
- Tracheal cannula
- Suture thread
- Ice-cold, sterile phosphate-buffered saline (PBS) without Ca2+/Mg2+
- Syringes (1 mL and 5 mL)
- 15 mL conical tubes



- Centrifuge
- Hemocytometer or automated cell counter
- Microscope

#### Procedure:

- Euthanasia: At the desired time point after LPS challenge (e.g., 6 or 24 hours), euthanize the rat via an approved method.
- Tracheal Cannulation:
  - Place the animal in a supine position and surgically expose the trachea.
  - Make a small incision in the trachea and insert a cannula.
  - Secure the cannula in place with a suture.
- Bronchoalveolar Lavage:
  - Attach a syringe containing ice-cold PBS to the cannula.
  - Instill a volume of PBS (e.g., 3-5 mL) into the lungs and gently aspirate back.
  - Repeat this process 3-5 times with fresh PBS, collecting the returned fluid in a 15 mL conical tube on ice. The total lavage volume is typically around 10-15 mL.
- Cell Pellet and Supernatant Separation:
  - Centrifuge the collected BAL fluid at 400 x g for 10 minutes at 4°C.
  - Carefully collect the supernatant and store at -80°C for subsequent cytokine analysis.
  - Resuspend the cell pellet in a known volume of PBS (e.g., 1 mL).
- Total Cell Count:



- Determine the total number of inflammatory cells in the resuspended pellet using a hemocytometer or an automated cell counter.
- Differential Cell Count:
  - Prepare cytospin slides of the cell suspension.
  - Stain the slides with a differential stain (e.g., Diff-Quik).
  - Count at least 300 cells under a microscope and differentiate them into neutrophils, macrophages, and lymphocytes based on their morphology.

# **Quantification of Inflammatory Cytokines by ELISA**

This protocol provides a general guideline for measuring cytokine levels in BAL fluid supernatant using an enzyme-linked immunosorbent assay (ELISA).

#### Materials:

- Commercial ELISA kits for rat cytokines (e.g., TNF-α, IL-1β, IL-6, CXCL1)
- · BAL fluid supernatant samples
- Microplate reader

#### Procedure:

- Kit Preparation: Prepare all reagents, standards, and samples as instructed in the manufacturer's protocol for the specific ELISA kit.
- Assay Procedure:
  - Add standards and samples to the appropriate wells of the antibody-coated microplate.
  - Incubate as per the kit's instructions.
  - Wash the plate multiple times to remove unbound substances.
  - Add the detection antibody and incubate.



- Wash the plate again.
- Add the substrate solution and incubate to allow for color development.
- Add the stop solution to terminate the reaction.
- Data Acquisition: Immediately read the absorbance of each well at the appropriate wavelength using a microplate reader.
- Data Analysis:
  - Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
  - Determine the concentration of the cytokines in the BAL fluid samples by interpolating their absorbance values on the standard curve.
  - Express the results in pg/mL or ng/mL.

# **Visualizations**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation
  [jove.com]
- 2. A Method for Generating Pulmonary Neutrophilia Using Aerosolized Lipopolysaccharide -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Inhaled Lipopolysaccharide Model and AZD8154]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821542#inhaled-lipopolysaccharide-model-and-azd8154]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com